2-Amino-4-(4-chlorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile
2-Amino-4-(4-chlorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0694905
InChI:
InChI=1S/C14H9ClN4O/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19)
SMILES:
COC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C#N
Molecular Formula:
C14H9ClN4O
Molecular Weight:
284.7 g/mol
2-Amino-4-(4-chlorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile
CAS No.:
Cat. No.: VC0694905
Molecular Formula: C14H9ClN4O
Molecular Weight: 284.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClN4O |
|---|---|
| Molecular Weight | 284.7 g/mol |
| IUPAC Name | 2-amino-4-(4-chlorophenyl)-6-methoxypyridine-3,5-dicarbonitrile |
| Standard InChI | InChI=1S/C14H9ClN4O/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19) |
| Standard InChI Key | QTLNXNLKWUNVFJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C#N |
| Canonical SMILES | COC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator